molecular formula C9H14O2 B15330590 2-Acetyl-2-methylcyclohexanone

2-Acetyl-2-methylcyclohexanone

Cat. No.: B15330590
M. Wt: 154.21 g/mol
InChI Key: VMYSGMJDFWQFQR-UHFFFAOYSA-N
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Description

2-Acetyl-2-methylcyclohexanone is an organic compound belonging to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with an acetyl group and a methyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclohexanone typically involves the acetylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-2-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetyl-2-methylcyclohexanone has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Acetyl-2-methylcyclohexanone involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto and enol forms. This tautomerism plays a crucial role in its reactivity and interaction with other molecules. The presence of the acetyl and methyl groups influences its chemical behavior, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-2-methylcyclohexanone is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-acetyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-7(10)9(2)6-4-3-5-8(9)11/h3-6H2,1-2H3

InChI Key

VMYSGMJDFWQFQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1=O)C

Origin of Product

United States

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